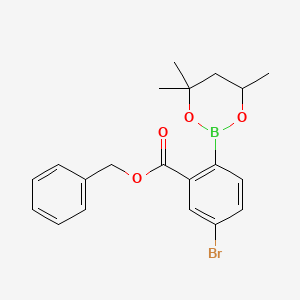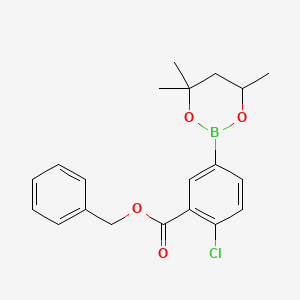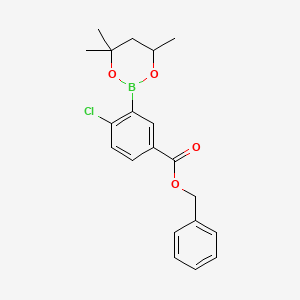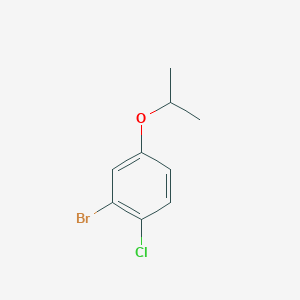![molecular formula C11H20ClN B6327947 Tricyclo[4.3.1.1~3,8~]undec-3-ylamine hydrochloride CAS No. 2996-54-5](/img/structure/B6327947.png)
Tricyclo[4.3.1.1~3,8~]undec-3-ylamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tricyclo[4.3.1.1~3,8~]undec-3-ylamine is a cyclic amine that is found in the hydrocarbons group of organic compounds . It has no significant commercial use, but is used in research to create adamantanes and homologs of adamantane . The molecular formula is C11H19N, and the molecular weight is 165.28 .
Synthesis Analysis
Tricyclo[4.3.1.1~3,8~]undec-3-ylamine can be synthesized by amination with acetamide and sulfuric acid or acetonitrile and sulfuric acid under high pressure conditions at low temperatures followed by heating to remove the water of reaction .Molecular Structure Analysis
Tricyclo[4.3.1.1~3,8~]undec-3-ylamine has three rings that are joined through two carbon atoms to form an aminocyclopropane structure (a ring with one nitrogen atom) .Physical And Chemical Properties Analysis
The physical and chemical properties of Tricyclo[4.3.1.1~3,8~]undec-3-ylamine include a molecular formula of C11H19N and a molecular weight of 165.28 .Wissenschaftliche Forschungsanwendungen
Tricyclo[4.3.1.1~3,8~]undec-3-ylamine hydrochloride has been used in various scientific research applications, such as drug synthesis, polymer synthesis, and biocatalysis. It has also been used in the synthesis of pesticides, herbicides, and fungicides. This compound has been studied for its potential use in the treatment of various diseases, such as cancer, Parkinson’s disease, and Alzheimer’s disease. It has also been studied for its potential use as an insecticide, herbicide, and fungicide.
Wirkmechanismus
The mechanism of action of Tricyclo[4.3.1.1~3,8~]undec-3-ylamine hydrochloride is not yet fully understood. It is believed that this compound binds to certain receptors in the body, which may lead to the activation of certain signaling pathways. This activation of signaling pathways may lead to the production of certain proteins, which may then lead to the desired effect.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to have potential anti-cancer, anti-inflammatory, and anti-bacterial effects. It has also been shown to have potential anti-oxidant and anti-viral effects. In addition, it has been shown to have potential neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Tricyclo[4.3.1.1~3,8~]undec-3-ylamine hydrochloride in laboratory experiments include its low cost, its low toxicity, and its ability to be easily synthesized. The main limitation of using this compound in laboratory experiments is its lack of specificity, as it binds to a variety of receptors in the body.
Zukünftige Richtungen
For Tricyclo[4.3.1.1~3,8~]undec-3-ylamine hydrochloride research include further exploration of its biochemical and physiological effects, its potential use in the treatment of various diseases, and its potential use as an insecticide, herbicide, and fungicide. In addition, further research should be conducted on the mechanism of action of this compound and its potential to interact with other drugs. Further research should also be conducted on the potential for this compound to be used as a therapeutic agent. Finally, further research should be conducted on the potential for this compound to be used in the synthesis of various compounds, such as drugs, polymers, and biocatalysts.
Synthesemethoden
Tricyclo[4.3.1.1~3,8~]undec-3-ylamine hydrochloride can be synthesized from tricyclo[4.3.1.1~3,8~]undecan-1-amine (TU) by a two-step process. First, TU is reacted with hydrogen chloride in aqueous solution to form this compound. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The second step involves the addition of a base such as sodium hydroxide or potassium hydroxide to the reaction mixture to neutralize the acidity of the reaction mixture.
Eigenschaften
IUPAC Name |
tricyclo[4.3.1.13,8]undecan-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N.ClH/c12-11-2-1-8-3-9(6-11)5-10(4-8)7-11;/h8-10H,1-7,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFXNEFBTIHXVEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC3CC1CC(C3)C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 2{[3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]methyl}piperidine-1-carboxylate](/img/structure/B6327868.png)
![tert-Butyl 4-[3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoyl]piperazine-1-carboxylate](/img/structure/B6327874.png)
![tert-Butyl 2-{[3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]methyl}pyrrolidine-1-carboxylate](/img/structure/B6327882.png)

![tert-Butyl 4-[3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]piperidine-1-carboxylate](/img/structure/B6327896.png)
![tert-Butyl 2-[4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenyl]pyrrolidine-1-carboxylate](/img/structure/B6327920.png)
![8-[4-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)benzyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B6327928.png)

![tert-Butyl 4-[4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzyl]-1,4-diazepane-1-carboxylate](/img/structure/B6327941.png)

![tert-Butyl 4-[4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]piperidine-1-carboxylate](/img/structure/B6327954.png)

![Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-ynoate, 97%](/img/structure/B6327978.png)
